2-Methylmethcathinone hydrochloride

Monoamine transporter inhibition DAT SERT

Forensic isomer ID is challenged by indistinguishable ortho-, meta-, para-cathinone isomers. 2-MMC HCl (≥98%) is the certified ortho-isomer reference standard for unambiguous differentiation. • GA/T 1925-2021 validated GC-MS/GC method. • 7 unique phase I metabolites for isomer-specific toxicology. • DAT IC50 658 nM, SERT IC50 100 nM (DAT/SERT ≈ 6.6). Shipped as crystalline solid with full analytical data.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 1246815-51-9
Cat. No. B587185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylmethcathinone hydrochloride
CAS1246815-51-9
Synonyms2-methyl MC; 2-MMC
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C(C)NC.Cl
InChIInChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H
InChIKeyBNZJHCPXDZXUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylmethcathinone Hydrochloride Reference Standard


2-Methylmethcathinone hydrochloride (2-MMC, ortomephedrone; CAS 1246815-51-9) is a synthetic cathinone derivative and a positional isomer of 3-MMC and 4-MMC (mephedrone), characterized by a methyl substitution at the ortho position of the phenyl ring [1]. With a molecular formula of C11H15NO·HCl and molecular weight of 213.7 g/mol, it is supplied as a crystalline solid with typical purity specifications of ≥98% . As a serotonin-norepinephrine-dopamine releasing agent with preferential activity at NET and DAT, 2-MMC is primarily procured as an analytical reference standard for forensic toxicology, method development, and research applications [2].

Workflow Forensic and toxicological method development, validation, and quality control
Selection Certified ortho-substituted isomer reference marker for cathinone differentiation
Use Context Regulatory compliance, isomeric impurity profiling, and biological matrix analysis

2-MMC Differentiation from 3-MMC and 4-MMC


Although 2-MMC, 3-MMC, and 4-MMC share identical molecular formulas and differ only in the position of the methyl substituent on the phenyl ring (ortho, meta, and para, respectively), substitution among these positional isomers introduces unacceptable variability in experimental outcomes. The ortho-substitution in 2-MMC alters monoamine transporter selectivity profiles, reduces potency at DAT compared to the para-substituted 4-MMC, and generates a distinct metabolic signature with unique phase I metabolites detectable by LC-MS/MS [1]. In forensic applications, the legal control status differs among isomers, making unambiguous identification mandatory for evidentiary purposes [2]. In analytical method validation and impurity profiling, 2-MMC serves as a specific reference marker for detecting the ortho-isomer impurity in 4-MMC synthesis, a role that cannot be fulfilled by the meta or para analogs [3].

2-MMC vs. 3-MMC / 4-MMC Transporter selectivity fingerprint and DAT/SERT ratio may shift, altering neuropharmacological interpretation
2-MMC vs. 3-MMC / 4-MMC Metabolic signature differs; seven unique sex-specific phase I metabolites may not be detectable with para- or meta-isomers
2-MMC vs. 3-MMC / 4-MMC Cytotoxicity profile in neuronal models and legal control status vary, making orthogonal differentiation essential for forensic reporting

Quantitative Evidence: 2-MMC vs. 3-MMC and 4-MMC


DAT/SERT Inhibition Ratio vs. 3-MMC and 4-MMC

2-MMC exhibits a unique transporter inhibition profile distinct from its positional isomers. At human DAT expressed in HEK293 cells, 2-MMC inhibits dopamine uptake with an IC50 of 658.0 nM, while serotonin uptake inhibition at SERT is 100.0 nM, yielding a DAT/SERT ratio of approximately 6.6 [1]. This contrasts with class-level data for mephedrone analogs, where 3-MMC uniquely inhibits DAT more potently than SERT, whereas 4-MMC (mephedrone) and other analogs inhibit SERT more potently than DAT [2]. The ortho-methyl substitution in 2-MMC thus produces a distinct pharmacological fingerprint that distinguishes it from the meta-substituted 3-MMC and para-substituted 4-MMC.

DAT/SERT Inhibition Ratio
Cross-study comparable
2-MMC DAT IC50: 658 nM, SERT IC50: 100 nM; ratio ≈ 6.6. Contrasts with 3-MMC (DAT > SERT) and 4-MMC (SERT > DAT) profiles.
Distinct transporter selectivity context for ortho-substituted cathinone research
HEK293 cell assays; structure-activity relationship interpretation
Monoamine transporter inhibition DAT SERT NET HEK293 cells

Unique Phase I Metabolites vs. 3-MMC and 4-MMC

In a comprehensive head-to-head in vitro metabolism study of all three MMC positional isomers, 2-MMC demonstrated a distinct metabolic profile. Using pooled male and female rat and human liver microsomal incubations with LC-MS/MS analysis, a total of 25 phase I metabolites were detected across 2-MMC, 3-MMC, and 4-MMC combined. Critically, seven sex-specific metabolites were detected exclusively using pooled male rat liver microsomal incubations—these metabolites were unique to the ortho-substituted 2-MMC and were not generated from 3-MMC or 4-MMC incubations [1]. Additionally, the metabolites common to all three isomers showed differences in relative abundance between male and female rat liver microsomes, though no sex-specific differences were observed in human liver microsomes.

Unique Phase I Metabolites
Head-to-head
7 unique sex-specific metabolites detected solely from 2-MMC in male rat liver microsomes. 0 detected from 3-MMC or 4-MMC.
Diagnostic metabolic markers for unambiguous biological isomer identification
LC-MS/MS analysis; pooled male/female rat and human liver microsomes
In vitro metabolism Phase I metabolites Liver microsomes LC-MS/MS Sex-specific biotransformation

Cytotoxicity in SH-SY5Y Cells vs. 3-MMC

In a direct comparative in vitro cytotoxicity study of methyl cathinone derivatives, 2-MMC and 3-MMC were evaluated using the human neuroblastoma SH-SY5Y cell line with both MTT reduction assay (metabolic activity) and LDH release assay (membrane integrity) [1]. The ortho-methyl substitution in 2-MMC produces a cytotoxicity profile that differs from the meta-substituted 3-MMC, with implications for neurotoxic potential assessment. The study specifically addresses the need for comparative toxicological characterization of these positional isomers, which share identical molecular formulas but demonstrate distinct cellular effects due to ring substitution position.

Cytotoxicity vs. 3-MMC
Head-to-head
Ortho- vs. meta-methyl substitution yields differential concentration-response profiles in SH-SY5Y neuroblastoma cells.
Cell-model response context for ortho-substituted cathinone toxicity screening
MTT and LDH assay context; absolute IC50 values require full dataset review
Cytotoxicity Neurotoxicity SH-SY5Y cells MTT assay LDH assay New psychoactive substances

Inclusion in GA/T 1925-2021 Forensic Standard

2-MMC is explicitly specified in the Chinese Ministry of Public Security forensic standard GA/T 1925-2021 (effective May 1, 2022), which establishes gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) methods for qualitative and quantitative analysis of seven cathinone-class substances in suspected drug samples [1]. The standard applies to 2-MMC, 3-MMC, 3-CMC, 4-CMC, 4-methoxymethcathinone, 3,4-methylenedioxymethcathinone, and 3,4-methylenedioxyethcathinone. For forensic laboratories operating under this standard, procurement of certified 2-MMC reference material is mandatory for method calibration and validation.

GA/T 1925-2021 Forensic Standard
Class-level inference
Explicitly listed as a named analyte in the Chinese national forensic standard for GC and GC-MS methods.
Regulatory compliance requirement for forensic laboratories under this protocol
Mandatory reference material for method calibration and validation
Forensic science GC-MS Gas chromatography Analytical method validation Reference standard

Portable NIR Differentiation from 3-MMC and 4-MMC

A portable near-infrared (NIR) spectroscopy method (1350-2600 nm, 2-second acquisition) was validated for differentiating the three methylmethcathinone positional isomers. A data analysis model successfully identified the correct isomeric form (2-MMC, 3-MMC, or 4-MMC) in 51 mixtures and 22 seized casework samples, with detection failures occurring only in a few mixtures where active ingredient content was 10 wt% [1]. This demonstrates that 2-MMC possesses a spectroscopically distinguishable NIR signature from its positional isomers, enabling rapid on-scene presumptive identification without chromatographic separation.

Portable NIR Differentiation
Head-to-head
Correct isomeric identification achieved in 51 mixtures and 22 seized casework samples, with few failures at 10 wt% active content.
On-site presumptive screening context for rapid field identification
1350-2600 nm, 2-second acquisition; a tool for customs and law enforcement workflows
NIR spectroscopy Isomeric differentiation Forensic analysis On-site detection New psychoactive substances

Reference Standard Solubility and Purity Specifications

Certified reference standards of 2-MMC hydrochloride are commercially available with documented purity specifications of ≥98% and defined solubility parameters: 1 mg/mL in DMF, 2.5 mg/mL in DMSO, 5 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) [1]. The compound is supplied as a crystalline solid with molecular weight 213.7 g/mol, storage recommendation of -20°C, and stability of ≥5 years under recommended conditions. These specifications support quantitative analytical method development, validation, and quality control applications, including ANDA filing and forced degradation studies [2].

Purity and Solubility Specs
Specification review
≥98% purity. Solubility data: DMF 1 mg/mL, DMSO 2.5 mg/mL, EtOH 5 mg/mL, PBS (pH 7.2) 10 mg/mL. Stability ≥5 years at -20°C.
Supports quantitative method development and lot-consistency verification
Multi-solvent data facilitates working standard preparation for calibration
Reference standard Solubility Purity Analytical method development Quality control

2-MMC Validated Application Scenarios


Forensic Isomer Identification (GA/T 1925-2021)

Forensic laboratories analyzing suspected drug samples in China or adhering to Chinese national standards must use 2-MMC as a certified reference standard for GC-MS qualitative identification and GC quantitative determination as specified in GA/T 1925-2021. The standard explicitly lists 2-MMC among seven cathinones requiring validated analytical methods. Procurement of ≥98% purity 2-MMC hydrochloride reference material is mandatory for method calibration, validation, and quality control in this regulatory context [1].

Metabolic Fate Differentiation vs. 3-MMC and 4-MMC

Toxicology laboratories investigating suspected synthetic cathinone exposure can utilize 2-MMC reference standard to identify the seven sex-specific phase I metabolites that are uniquely generated from 2-MMC in male rat liver microsomes and are not produced from 3-MMC or 4-MMC. These diagnostic metabolites, detected via LC-MS/MS, enable unambiguous determination of which MMC isomer was ingested, a critical distinction given differing legal control statuses among the positional isomers [1].

Structure-Activity Relationships at Monoamine Transporters

Researchers investigating how ring substitution position affects monoamine transporter pharmacology require 2-MMC as the ortho-substituted reference compound. With a DAT IC50 of 658 nM and SERT IC50 of 100 nM (DAT/SERT ratio ≈ 6.6) in HEK293 cells, 2-MMC provides a distinct comparator to 3-MMC (DAT > SERT selectivity) and 4-MMC (SERT > DAT selectivity) for probing the molecular determinants of transporter recognition and substrate versus inhibitor activity in synthetic cathinones [1] [2].

On-Site Presumptive Screening by Portable NIR

Law enforcement, customs, and border protection agencies equipped with portable NIR spectrometers (1350-2600 nm range) can utilize the validated spectral differentiation model to presumptively identify 2-MMC and distinguish it from 3-MMC and 4-MMC in the field. The method has demonstrated correct isomeric identification in 51 mixtures and 22 seized casework samples, enabling rapid on-scene decision-making regarding seizure, sampling, and confirmatory laboratory testing requirements [1].

Application
Selection Property
Validation Focus
Forensic Isomer Identification (GA/T Standard)
Certified ortho-isomer identity for regulatory GC-MS method calibration
Retention time and mass spectral library match verification
Metabolic Fate Differentiation Research
Unique phase I metabolite profile with sex-specific diagnostic markers
LC-MS/MS metabolite identification and biological matrix method selectivity
Structure-Activity Relationship Studies
Distinct monoamine transporter inhibition ratio (DAT/SERT ≈ 6.6)
Transporter selectivity assay context and ortho-substitution impact review
On-Site Presumptive Screening Workflow
Spectroscopically distinguishable NIR signature from other MMC isomers
Field-deployable model differentiation at relevant concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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